Cas no 2172174-56-8 (1'-cyclopropyl-hexahydro-3H-spirocyclopentae1,3oxazine-2,4'-piperidine)

1'-cyclopropyl-hexahydro-3H-spirocyclopentae1,3oxazine-2,4'-piperidine structure
2172174-56-8 structure
Product Name:1'-cyclopropyl-hexahydro-3H-spirocyclopentae1,3oxazine-2,4'-piperidine
CAS No:2172174-56-8
MF:C14H24N2O
MW:236.353163719177
CID:5783499
PubChem ID:165841840
Update Time:2025-07-14

1'-cyclopropyl-hexahydro-3H-spirocyclopentae1,3oxazine-2,4'-piperidine Chemical and Physical Properties

Names and Identifiers

    • EN300-1278689
    • 2172174-56-8
    • 1'-cyclopropyl-hexahydro-3H-spiro[cyclopenta[e][1,3]oxazine-2,4'-piperidine]
    • 1'-cyclopropyl-hexahydro-3H-spirocyclopentae1,3oxazine-2,4'-piperidine
    • Inchi: 1S/C14H24N2O/c1-2-11-10-15-14(17-13(11)3-1)6-8-16(9-7-14)12-4-5-12/h11-13,15H,1-10H2
    • InChI Key: MEGQNEQCMIZOJN-UHFFFAOYSA-N
    • SMILES: O1C2CCCC2CNC21CCN(CC2)C1CC1

Computed Properties

  • Exact Mass: 236.188863393g/mol
  • Monoisotopic Mass: 236.188863393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 24.5Ų

1'-cyclopropyl-hexahydro-3H-spirocyclopentae1,3oxazine-2,4'-piperidine Pricemore >>

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Additional information on 1'-cyclopropyl-hexahydro-3H-spirocyclopentae1,3oxazine-2,4'-piperidine

Chemical Profile of 1'-cyclopropyl-hexahydro-3H-spirocyclopentae1,3oxazine-2,4'-piperidine (CAS No. 2172174-56-8)

The compound 1'-cyclopropyl-hexahydro-3H-spirocyclopentae1,3oxazine-2,4'-piperidine (CAS No. 2172174-56-8) represents a fascinating molecular scaffold that has garnered significant attention in the field of medicinal chemistry due to its structural complexity and potential pharmacological applications. This spirocyclic oxazine-piperidine hybrid exhibits a unique combination of structural features that make it a promising candidate for further investigation in drug discovery and development.

The core structure of this compound consists of a spirocyclopentane moiety linked to an oxazine ring, which is further connected to a piperidine group. The presence of the cyclopropyl substituent at the 1'-position introduces steric and electronic effects that can modulate the compound's interactions with biological targets. This architectural motif is particularly intriguing because spirocyclic compounds often exhibit enhanced binding affinity and selectivity due to their rigid, three-dimensional structures.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. The spirocyclopentae1,3oxazine core has been identified as a key pharmacophore in several drug candidates, demonstrating its ability to interact with biological receptors in a highly specific manner. The 2,4'-piperidine moiety further contributes to the compound's pharmacological profile by providing a hydrogen bond acceptor site, which is crucial for stabilizing interactions with protein targets.

In the context of contemporary drug discovery, the synthesis and optimization of such heterocyclic compounds are of paramount importance. The hexahydro prefix indicates the presence of a saturated six-membered ring, which adds to the compound's conformational flexibility while maintaining structural integrity. This balance between rigidity and flexibility is often sought after in medicinal chemistry, as it can enhance both solubility and bioavailability.

One of the most compelling aspects of this compound is its potential for modulating enzyme activity. The oxazine-piperidine scaffold has been shown to interact with various enzymes involved in metabolic pathways, making it a viable candidate for therapeutic intervention. For instance, studies have suggested that derivatives of this class may exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases.

The cyclopropyl group at the 1'-position is particularly noteworthy, as it can introduce steric hindrance that may improve binding affinity by optimizing the orientation of key functional groups relative to the target site. This type of structural engineering is becoming increasingly prevalent in modern drug design, where subtle modifications can lead to significant improvements in pharmacological activity.

From a synthetic perspective, the preparation of 1'-cyclopropyl-hexahydro-3H-spirocyclopentae1,3oxazine-2,4'-piperidine involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. The spirocyclic core requires precise control over reaction conditions to ensure high yields and purity. Techniques such as transition-metal-catalyzed coupling reactions and intramolecular cyclizations are often employed to construct these complex frameworks efficiently.

Recent research has also explored the stereochemical aspects of this compound. The absolute configuration of the spirocenter plays a critical role in determining its biological activity, and thus stereochemical control during synthesis is essential. Advances in asymmetric synthesis have made it possible to produce enantiomerically pure forms of such compounds, which can exhibit markedly different pharmacological profiles compared to their racemic counterparts.

The therapeutic potential of this compound extends beyond enzyme inhibition. Preliminary studies have suggested that derivatives may also interact with nucleic acid bases or other non-protein targets, opening up possibilities for applications in areas such as antiviral or anticancer therapy. The ability to fine-tune the electronic properties of the molecule through functional group modifications allows for targeted design toward specific biological pathways.

In conclusion, 1'-cyclopropyl-hexahydro-3H-spirocyclopentae1,3oxazine-2,4'-piperidine (CAS No. 2172174-56-8) is a structurally sophisticated molecule with significant potential in medicinal chemistry. Its unique combination of pharmacophoric elements—spanning an oxazine-piperidine core with a cyclopropyl substituent—makes it an attractive candidate for further exploration. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in the development of novel therapeutic agents.

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